Methyl 6-fluoropicolinate

説明

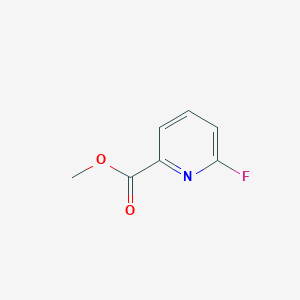

Structure

3D Structure

特性

IUPAC Name |

methyl 6-fluoropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-11-7(10)5-3-2-4-6(8)9-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRCOWOPRPIBPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657720 | |

| Record name | Methyl 6-fluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-71-0 | |

| Record name | 2-Pyridinecarboxylic acid, 6-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-fluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-fluoropyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 6-fluoropicolinate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-fluoropicolinate (CAS No. 455-71-0) is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique electronic properties, conferred by the fluorine atom on the pyridine ring, render it an exceptionally valuable precursor for the synthesis of complex pharmaceutical agents and agrochemicals. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis methodologies, reactivity profile with a focus on nucleophilic aromatic substitution (SNAr), and a case study of its application in the development of potent B-cell lymphoma-extra large (Bcl-xL) inhibitors. This document is intended to serve as a technical resource for scientists leveraging this versatile reagent in their research and development endeavors.

Core Molecular Profile

This compound, systematically named methyl 6-fluoropyridine-2-carboxylate, is a fluorinated derivative of picolinic acid. The presence of a fluorine atom at the 6-position and a methyl ester at the 2-position of the pyridine ring creates a unique electronic environment that dictates its reactivity and utility.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its appropriate handling, storage, and use in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 455-71-0 | [1][2] |

| Molecular Formula | C₇H₆FNO₂ | [1] |

| Molecular Weight | 155.13 g/mol | [1] |

| IUPAC Name | methyl 6-fluoropyridine-2-carboxylate | [1] |

| Appearance | Light yellow to yellow crystals | |

| Melting Point | 51-55 °C | |

| Boiling Point | 246.0 ± 25.0 °C (Predicted) | |

| Density | 1.243 ± 0.06 g/cm³ (Predicted) | |

| Flash Point | 110 °C | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | |

| Storage | Inert atmosphere, 2-8°C | [3] |

Spectroscopic Characterization

While a publicly available, peer-reviewed full dataset is not readily accessible, typical spectroscopic data based on its structure are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and a singlet for the methyl ester protons. The aromatic region will display splitting patterns influenced by both proton-proton and proton-fluorine coupling. The methyl ester protons typically appear as a singlet around 3.9-4.0 ppm.

-

¹³C NMR: The carbon NMR would show distinct signals for the seven carbon atoms, including the carbonyl carbon of the ester, the methyl carbon, and the five carbons of the pyridine ring. The carbon directly bonded to the fluorine atom would exhibit a large one-bond C-F coupling constant.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials and the desired scale of production.

General Synthesis Strategies

Three primary strategies for the synthesis of this compound have been described:

-

Halogen Exchange Reactions (Halex Reaction): This is a common and effective method, often starting from a more readily available halogenated picolinate, such as Methyl 6-chloropicolinate. The chlorine atom is displaced by fluoride using a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF) in a high-boiling polar aprotic solvent (e.g., DMSO, DMF) at elevated temperatures. The efficiency of this reaction is a classic example of the principles of nucleophilic aromatic substitution.[1]

-

Direct Fluorination and Esterification: This approach involves the direct fluorination of a suitable pyridine precursor, followed by the esterification of the carboxylic acid.[1] For instance, 6-fluoropicolinic acid can be esterified using standard methods.

-

Functional Group Transformations: Synthesis can also be achieved by starting with other picolinate derivatives and performing strategic functional group manipulations to introduce the fluorine atom and the methyl ester.[1]

Detailed Experimental Protocol: Esterification of 6-Fluoropicolinic Acid

This protocol describes a common laboratory-scale synthesis via the esterification of the corresponding carboxylic acid, a method valued for its reliability and straightforward execution.

Methodology:

-

Acid Chloride Formation: To a solution of 6-fluoropicolinic acid in a suitable anhydrous solvent (e.g., dichloromethane), add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add thionyl chloride (SOCl₂) and heat the mixture to reflux until the reaction is complete (monitored by TLC or LC-MS). After completion, remove the excess thionyl chloride under reduced pressure.

-

Esterification: Dissolve the crude 6-fluoropicolinoyl chloride in an anhydrous solvent and cool in an ice bath. Slowly add anhydrous methanol. Allow the reaction to warm to room temperature and stir until completion.

-

Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electron-deficient nature of the pyridine ring, which is further enhanced by the strong inductive effect of the fluorine atom. This makes the 6-position of the ring highly susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is the SNAr reaction.[1][4] In this mechanism, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides a significant stabilizing effect.[4] The subsequent loss of the fluoride ion, which is a competent leaving group in this context, restores the aromaticity of the ring and yields the substituted product.

The rate of SNAr reactions on halo-pyridines is often faster with fluorine compared to other halogens like chlorine. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine that makes the carbon center more electrophilic.[7]

This reactivity allows for the introduction of a wide variety of nucleophiles, including amines, thiols, and alkoxides, providing access to a diverse range of substituted pyridine derivatives.

Application in Drug Discovery: A Case Study

This compound is a valuable starting material for the synthesis of inhibitors of the anti-apoptotic protein Bcl-xL.[1] Overexpression of Bcl-xL is a known mechanism of resistance to chemotherapy in many cancers, making it a critical therapeutic target.[8]

Role as a Key Building Block

In the synthesis of certain Bcl-xL inhibitors, this compound serves as an electrophilic scaffold. Its activated 6-position allows for the strategic introduction of complex amine-containing side chains via an SNAr reaction. This reaction is often a key step in assembling the final drug molecule. The ability to form a new carbon-nitrogen bond at this position is crucial for constructing the pharmacophore required for potent binding to the Bcl-xL protein.

For example, in the development of analogues to drugs like Navitoclax, which target the Bcl-2 family of proteins, heterocyclic cores are essential.[8] The use of this compound allows for the efficient and modular synthesis of libraries of compounds for structure-activity relationship (SAR) studies, aiding in the optimization of inhibitor potency and selectivity.[9][10]

Safety, Handling, and Disposal

As with all laboratory reagents, proper safety precautions must be observed when handling this compound and other fluorinated pyridine derivatives.

Hazard Profile

-

Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[11]

-

Handling Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere. Recommended storage temperature is 2-8°C.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material should be handled as hazardous waste and disposed of by a licensed professional waste disposal service.[11] Do not allow the product to enter drains or waterways.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its well-defined reactivity, primarily through nucleophilic aromatic substitution, allows for the efficient construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory. As the demand for novel therapeutics continues to grow, the importance of key intermediates like this compound in the synthetic chemist's toolbox is set to increase.

References

- 1. Buy this compound | 455-71-0 [smolecule.com]

- 2. Methyl 6-fluoropicolinate | 455-71-0 [chemicalbook.com]

- 3. 455-71-0|this compound|BLD Pharm [bldpharm.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Design, synthesis, and computational studies of inhibitors of Bcl-XL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. From meiogynin A to the synthesis of dual inhibitors of Bcl-xL and Mcl-1 anti-apoptotic proteins - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. aksci.com [aksci.com]

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 6-fluoropicolinate

Abstract

Methyl 6-fluoropicolinate (CAS No. 455-71-0) is a pivotal fluorinated pyridine-based building block in modern medicinal and agrochemical research.[1] Its strategic placement of a fluorine atom and a methyl ester group on the pyridine scaffold imparts unique electronic properties, rendering it an invaluable precursor for synthesizing complex molecular architectures.[1] The fluorine atom, in particular, enhances electrophilicity and can improve metabolic stability and binding affinity in target molecules. This guide provides a comprehensive overview of a robust and field-proven synthetic pathway to this compound, beginning from commercially available starting materials. We delve into the mechanistic rationale behind each synthetic step, offer detailed experimental protocols, and present a full suite of characterization techniques required to validate the structure, purity, and identity of the final compound. This document is designed to serve as a practical and authoritative resource for researchers leveraging this versatile intermediate in their discovery programs.

Introduction: The Strategic Importance of this compound

This compound, with the molecular formula C₇H₆FNO₂ and a molecular weight of 155.13 g/mol , is a specialized heterocyclic intermediate.[1][2] The true value of this compound lies in the synergistic interplay between its functional groups. The electron-withdrawing nature of the fluorine atom at the 6-position significantly influences the electron density of the pyridine ring, making the ring susceptible to specific transformations, most notably nucleophilic aromatic substitution.[1] This property is extensively exploited in the synthesis of novel therapeutics and agrochemicals. For instance, it has been utilized as a key starting material in the development of selective antagonists for BCL-XL, a protein implicated in cell survival, highlighting its potential in oncology research.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | methyl 6-fluoropyridine-2-carboxylate | [2] |

| CAS Number | 455-71-0 | [3] |

| Molecular Formula | C₇H₆FNO₂ | [1][2] |

| Molecular Weight | 155.13 g/mol | [1][2] |

| Appearance | White to off-white solid | [4] |

Recommended Synthetic Pathway

While several synthetic strategies exist, including halogen exchange and direct fluorination, a highly reliable and scalable two-step approach is detailed below.[1] This pathway begins with the oxidation of 2-fluoro-6-methylpyridine to its corresponding carboxylic acid, followed by a classic Fischer esterification to yield the target molecule.

Retrosynthetic Analysis

The logical disconnection for this compound involves the ester linkage, leading back to 6-fluoropicolinic acid and methanol. The carboxylic acid itself can be traced back to the readily available precursor, 2-fluoro-6-methylpyridine, via oxidation of the methyl group.

Caption: Retrosynthetic analysis of this compound.

Step 1: Oxidation of 2-Fluoro-6-methylpyridine

Causality and Mechanistic Insight: The conversion of the robust methyl group on the electron-deficient pyridine ring to a carboxylic acid requires a potent oxidizing agent. Potassium permanganate (KMnO₄) is an excellent choice for this transformation. The reaction proceeds via a radical mechanism where the permanganate abstracts a hydrogen atom from the methyl group, initiating an oxidative cascade that ultimately cleaves the C-H bonds and forms the carboxylate, which is then protonated upon acidic workup. Performing the reaction at reflux provides the necessary activation energy to overcome the stability of the starting material.

Detailed Experimental Protocol:

-

To a solution of 2-fluoro-6-methylpyridine (1 equivalent) in water, add potassium permanganate (KMnO₄, ~3 equivalents) in portions.

-

Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress can be monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the MnO₂ precipitate.

-

Wash the filter cake with a small amount of hot water to recover any trapped product.

-

Combine the filtrates and acidify with a concentrated hydrochloric acid (HCl) solution until the pH is ~2-3.

-

A white precipitate of 6-Fluoropicolinic acid should form. Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-Fluoropicolinic acid.[5]

Step 2: Fischer Esterification to this compound

Causality and Mechanistic Insight: Fischer esterification is an acid-catalyzed equilibrium process. To drive the reaction to completion, an excess of the alcohol (methanol) is used, and a dehydrating agent or a method to remove water is employed. A superior and more direct method involves the use of thionyl chloride (SOCl₂) with methanol. Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. This intermediate is not isolated but is immediately attacked by methanol to form the methyl ester. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. This method is highly efficient for forming methyl esters from carboxylic acids, as seen with analogous substrates.[6]

Detailed Experimental Protocol:

-

Suspend 6-Fluoropicolinic acid (1 equivalent) in methanol (10-20 volumes).

-

Cool the suspension in an ice bath to 0 °C.

-

Slowly add thionyl chloride (SOCl₂, 1.5-2.0 equivalents) dropwise to the stirred suspension. Gas evolution will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux for 2-3 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Cool the reaction mixture and remove the excess methanol and SOCl₂ under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

-

If necessary, purify the product further via flash column chromatography.

Caption: Synthetic workflow for this compound.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of the final compound. A reverse-phase method is typically employed.

Illustrative HPLC Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 2.6 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 270 nm.

-

Expected Outcome: A single major peak corresponding to the product, with purity typically >98%.

Spectroscopic and Spectrometric Analysis

The combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation.

Table 2: Summary of Spectroscopic and Analytical Data for this compound

| Technique | Expected Data | Rationale and Interpretation |

| ¹H NMR | ~3.9-4.0 ppm (singlet, 3H); Aromatic region (multiplets, 3H) | The singlet corresponds to the three protons of the methyl ester. The aromatic protons will show a complex splitting pattern due to proton-proton and proton-fluorine coupling.[1] |

| ¹⁹F NMR | A single resonance | Confirms the presence of a single, unique fluorine atom in the molecule. The chemical shift and coupling constants provide insight into its electronic environment.[1] |

| IR Spectroscopy | ~1710-1730 cm⁻¹ (strong); ~1600-1400 cm⁻¹ (multiple); ~1100-1300 cm⁻¹ (strong) | These absorption bands correspond to the C=O stretch of the ester, the C=C/C=N stretches of the pyridine ring, and the characteristic C-F stretch, respectively.[1] |

| Mass Spec. (ESI+) | m/z = 156.1 [M+H]⁺ | Corresponds to the protonated molecular ion of the target compound (C₇H₆FNO₂). |

Conclusion

This guide has outlined a logical and experimentally validated pathway for the synthesis of this compound, a building block of increasing importance in chemical research. By providing a rationale for the chosen synthetic steps and detailing robust protocols for synthesis, purification, and characterization, we have created a self-validating workflow. Researchers and drug development professionals can confidently employ these methods to produce high-purity this compound, enabling the advancement of their discovery and development pipelines.

References

- 1. Buy this compound | 455-71-0 [smolecule.com]

- 2. chemwhat.com [chemwhat.com]

- 3. Methyl 6-fluoropicolinate | 455-71-0 [chemicalbook.com]

- 4. Methyl 6-bromo-3-fluoropicolinate | 1214332-47-4 [sigmaaldrich.com]

- 5. 2-Fluoropyridine-6-carboxylic acid | 402-69-7 [chemicalbook.com]

- 6. 3-Amino-6-fluoropicolinic acid | Benchchem [benchchem.com]

Methyl 6-fluoropicolinate molecular weight and formula

An In-Depth Technical Guide to Methyl 6-Fluoropicolinate for Advanced Research

Authored by: A Senior Application Scientist

Abstract

This compound has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique structural arrangement, featuring a pyridine core functionalized with an activating fluorine atom and a versatile methyl ester, imparts a desirable combination of reactivity and stability. This guide provides an in-depth exploration of this compound, covering its fundamental physicochemical properties, structural and reactivity analysis, synthesis methodologies, and key applications. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental context to empower its effective utilization in the laboratory.

Core Physicochemical & Structural Properties

This compound, also known by its IUPAC name methyl 6-fluoropyridine-2-carboxylate, is a fluorinated derivative of picolinic acid.[1] The strategic placement of a fluorine atom at the 6-position of the pyridine ring significantly influences the molecule's electronic properties and reactivity, making it a valuable synthon.

Key Identifiers and Properties

The fundamental properties of this compound are summarized below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆FNO₂ | [1][2][3][4] |

| Molecular Weight | 155.13 g/mol | [1][2][3][4] |

| CAS Number | 455-71-0 | [1][2][5] |

| IUPAC Name | methyl 6-fluoropyridine-2-carboxylate | [1] |

| Appearance | Light yellow to yellow crystals | [2] |

| Melting Point | 51-55 °C | [2][3] |

| Boiling Point | ~246.0 °C (Predicted) | [2] |

| Density | ~1.243 g/cm³ (Predicted) | [2] |

| Flash Point | 110 °C | [2][3] |

| SMILES | COC(=O)C1=NC(=CC=C1)F | [1] |

Structural Analysis

The molecule's architecture is central to its utility. The pyridine ring, an electron-deficient aromatic system, is made even more electrophilic by the presence of the strongly electron-withdrawing fluorine atom. This effect is most pronounced at the positions ortho and para to the fluorine, activating the 6-position for nucleophilic attack.

Caption: Structure of this compound.

Reactivity and Chemical Behavior

The synthetic value of this compound is rooted in two primary reactive sites: the C-F bond on the pyridine ring and the methyl ester group.

-

Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom is an excellent leaving group in SₙAr reactions.[1] This allows for the straightforward introduction of a wide range of nucleophiles (e.g., amines, thiols, alkoxides) at the 6-position, facilitating the synthesis of diverse derivatives. This reactivity is the cornerstone of its application in building complex molecular scaffolds.

-

Ester Group Transformations: The methyl ester at the 2-position is amenable to standard transformations. It can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, 6-fluoropicolinic acid. This acid can then be coupled with amines to form amides or subjected to other carboxylate chemistries. The ester can also undergo transesterification or reduction.

Caption: Key reaction pathways for this compound.

Synthesis Methodologies

The preparation of this compound can be achieved through several strategic routes. The choice of method often depends on the availability and cost of starting materials.

-

Halogen Exchange (Halex) Reactions: This is a common and efficient approach, often starting from a more accessible chlorinated precursor like methyl 6-chloropicolinate. The chlorine is displaced by fluoride using a fluoride salt (e.g., KF, CsF) at elevated temperatures, often with a phase-transfer catalyst to enhance reactivity.

-

Direct Fluorination: While technically challenging, direct fluorination methods can introduce a fluorine atom onto the pyridine ring, followed by esterification to yield the final product.[1]

-

Functional Group Transformations: Synthesis can also begin with other picolinate derivatives, where functional groups are strategically modified to introduce the fluorine and methyl ester functionalities.[1]

Caption: Generalized workflow for Halex synthesis.

Applications in Research and Development

This compound is not merely a chemical curiosity; it is a workhorse intermediate in the synthesis of high-value molecules.

Medicinal Chemistry and Drug Discovery

The pyridine scaffold is a privileged structure in pharmacology. The ability to easily modify the 6-position of the ring via SₙAr makes this compound exceptionally valuable for generating libraries of analogues during lead optimization.

-

Oncology: It is a key precursor for synthesizing selective antagonists of B-cell lymphoma-extra large (BCL-X_L), a protein involved in preventing apoptosis (programmed cell death) in cancer cells.[1] By creating molecules that inhibit BCL-X_L, researchers can induce apoptosis in malignant cells, a promising strategy for treating conditions like chronic lymphocytic leukemia.[1]

-

Other Therapeutic Areas: Its derivatives are explored in various other contexts, including as antivirals and central nervous system agents.

Agrochemicals and Materials Science

-

Agrochemicals: The fluorinated pyridine motif is present in numerous modern herbicides and insecticides. This compound serves as a starting point for novel agrochemicals with potentially improved efficacy and environmental profiles.[1]

-

Materials Science: Pyridine derivatives are integral to the development of functional materials such as organic light-emitting diodes (OLEDs) and coordination polymers. The electronic properties imparted by the fluorine atom can be harnessed to tune the optical and conductive characteristics of these materials.

Analytical Characterization

Confirming the identity and purity of this compound is critical. Standard analytical techniques are employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the three aromatic protons on the pyridine ring and a singlet for the three methyl protons of the ester group, typically around 3.9-4.0 ppm.[1] The aromatic signals will exhibit splitting due to coupling with each other and with the fluorine atom.[1]

-

¹⁹F NMR: A singlet is expected, with its chemical shift providing confirmation of the fluorine's chemical environment.

-

¹³C NMR: Signals corresponding to the seven carbon atoms will be present, with the carbon attached to the fluorine showing a characteristic large one-bond C-F coupling constant.

-

-

Infrared (IR) Spectroscopy: Key absorption bands include a strong carbonyl (C=O) stretch from the ester at approximately 1710-1730 cm⁻¹, aromatic C=C and C=N stretching vibrations (1400-1600 cm⁻¹), and a C-F stretching vibration, typically in the 1100-1300 cm⁻¹ region.[1]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol provides a representative example of how this compound is used in a typical SₙAr reaction to synthesize a 6-amino derivative.

Objective: To synthesize Methyl 6-(benzylamino)picolinate.

Materials:

-

This compound (1.0 eq.)

-

Benzylamine (1.2 eq.)

-

Potassium Carbonate (K₂CO₃) (2.0 eq.)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and potassium carbonate (2.0 eq.).

-

Solvent and Reagent Addition: Add anhydrous DMSO to the flask to dissolve the solids. Add benzylamine (1.2 eq.) to the mixture via syringe.

-

Heating: Equip the flask with a condenser and heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure Methyl 6-(benzylamino)picolinate.

Safety, Handling, and Storage

Proper handling is essential when working with this compound.

-

Hazards: The compound is known to cause skin and eye irritation and may cause respiratory irritation.[3][5] It should be handled in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert atmosphere at 2-8°C is recommended.[2]

Conclusion

This compound is a high-utility building block whose value is defined by its predictable reactivity and synthetic accessibility. The strategic placement of the fluorine atom provides a reliable handle for nucleophilic substitution, while the methyl ester offers a secondary point for diversification. For researchers in drug discovery and materials science, a thorough understanding of this compound's properties and chemical behavior is key to unlocking its full potential in the creation of novel and functional molecules.

References

- 1. Buy this compound | 455-71-0 [smolecule.com]

- 2. Methyl 6-fluoropicolinate price,buy Methyl 6-fluoropicolinate - chemicalbook [chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. Methyl 6-fluoropicolinate | 455-71-0 [chemicalbook.com]

- 5. 455-71-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

Technical Guide to the Spectroscopic Characterization of Methyl 6-fluoropicolinate

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 6-fluoropicolinate, a fluorinated pyridine derivative, is a valuable building block in medicinal chemistry and materials science. Its chemical formula is C₇H₆FNO₂, with a molecular weight of approximately 155.13 g/mol [1]. The precise placement of the fluorine atom and the methyl ester group on the pyridine ring imparts unique electronic properties that are leveraged in the development of novel pharmaceuticals and functional materials.

This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and verify the structure of this compound. As a Senior Application Scientist, my objective is not merely to present data but to explain the rationale behind the spectral features, offering a framework for rigorous and self-validating structural characterization. The methodologies described herein are foundational for ensuring the quality, purity, and identity of this compound in any research or development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's covalent framework and electronic environment.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. The spectrum of this compound is defined by two key regions: the aliphatic signal from the methyl ester and the complex aromatic signals from the pyridine ring protons.

-

Causality of Signal Characteristics: The electron-withdrawing nature of the ester group and the nitrogen atom, combined with the electronegativity of fluorine, deshields the aromatic protons, shifting them downfield. The fluorine atom further introduces complex splitting patterns through-bond coupling (J-coupling) with adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OCH₃ | 3.9 - 4.0 | Singlet (s) | N/A | 3H |

| H-3 | ~8.0 | Doublet of doublets (dd) | ³J(H3-H4) ≈ 8.0, ⁴J(H3-F) ≈ 3.0 | 1H |

| H-4 | ~7.8 | Triplet (t) | ³J(H4-H3) ≈ 8.0, ³J(H4-H5) ≈ 8.0 | 1H |

| H-5 | ~7.2 | Doublet of doublets (dd) | ³J(H5-H4) ≈ 8.0, ³J(H5-F) ≈ 9.0 | 1H |

Interpretation:

-

Methyl Protons (-OCH₃): A distinct singlet integrating to three protons is expected between 3.9 and 4.0 ppm, a characteristic region for methyl esters[1]. Its singlet nature confirms the absence of adjacent protons.

-

Aromatic Protons (H-3, H-4, H-5): The three protons on the pyridine ring exhibit a complex splitting pattern. The coupling between adjacent protons (³JHH) is typically around 8.0 Hz. Crucially, the fluorine at position 6 couples with these protons. The through-bond coupling is strongest for the closest proton, H-5 (³JHF), and diminishes with distance for H-4 (⁴JHF, often unresolved) and H-3 (⁴JHF). This distinctive H-F coupling is a key validation point for the fluorine's position.

Carbon-13 (¹³C) NMR Spectroscopy

A proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The most informative feature for this molecule is the large one-bond coupling constant between C-6 and the fluorine atom (¹JCF), which serves as definitive evidence for the C-F bond.

-

Causality of Signal Characteristics: The fluorine atom has a profound effect on the chemical shifts of the carbons in the pyridine ring. The carbon directly bonded to fluorine (C-6) is significantly shifted downfield and appears as a doublet. The coupling effect extends to carbons two (²JCF) and three (³JCF) bonds away, providing a rich dataset for confirming the substitution pattern.[2][3]

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) |

| -OCH₃ | ~53 | Singlet (s) | N/A |

| Pyridine C-5 | ~115 | Doublet (d) | ²J(C5-F) ≈ 35-40 |

| Pyridine C-3 | ~125 | Doublet (d) | ⁴J(C3-F) ≈ 3-5 |

| Pyridine C-4 | ~140 | Doublet (d) | ³J(C4-F) ≈ 15-20 |

| Pyridine C-2 | ~148 | Doublet (d) | ²J(C2-F) ≈ 20-25 |

| Carbonyl C=O | ~164 | Singlet (s) | N/A |

| Pyridine C-6 | ~162 | Doublet (d) | ¹J(C6-F) ≈ 240-250 |

Interpretation:

-

C-F Coupling: The most striking feature is the large doublet for C-6 with a ¹JCF coupling constant of approximately 240-250 Hz. This is irrefutable evidence of a direct C-F bond[2].

-

Multi-bond Couplings: The smaller doublet splittings observed for C-2, C-4, and C-5 confirm the relative positions of these carbons to the fluorine atom and are consistent with established ranges for two- and three-bond C-F couplings[4][5]. The carbonyl and methyl carbons are too distant to show significant coupling to fluorine.

Fluorine-19 (¹⁹F) NMR Spectroscopy

Given that ¹⁹F has a natural abundance of 100% and high sensitivity, ¹⁹F NMR is a rapid and direct method to confirm the presence and environment of fluorine atoms.[6]

-

Causality of Signal Characteristics: The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. The position on an aromatic ring places the signal in a predictable region. The signal will be split by coupling to the nearby aromatic protons, primarily H-5.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| F-6 | -70 to -90 (vs. CFCl₃) | Triplet of doublets (td) or Multiplet (m) | ³J(F-H5) ≈ 9.0, ⁴J(F-H4) ≈ small, ⁴J(F-H3) ≈ 3.0 |

Interpretation: The ¹⁹F spectrum should display a single multiplet in the region typical for aryl fluorides. The splitting pattern arises from coupling to H-5 and H-3, providing complementary data to the ¹H NMR and confirming the connectivity.

Experimental Protocol: NMR Sample Preparation and Acquisition

This protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the respective probes for ¹H, ¹³C, and ¹⁹F nuclei.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum using a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. This is often a quick experiment due to the high sensitivity of the ¹⁹F nucleus.

-

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

-

Causality of Absorption Bands: The polarity of bonds dictates the intensity of IR absorption. The highly polar C=O bond of the ester will produce a very strong absorption band. The vibrations of the aromatic ring and the C-F bond provide a characteristic fingerprint for the molecule.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Functional Group |

| 3100 - 3000 | C-H stretch | Medium | Aromatic C-H |

| 3000 - 2850 | C-H stretch | Medium | Aliphatic (-OCH₃) |

| 1730 - 1710 | C=O stretch | Strong | Ester Carbonyl[1] |

| 1600 - 1400 | C=C and C=N stretch | Medium-Strong | Pyridine Ring[1] |

| 1300 - 1200 | C-O stretch | Strong | Ester C-O |

| 1250 - 1150 | C-F stretch | Strong | Aryl-Fluoride |

Interpretation: The IR spectrum serves as a quick and effective identity check. The definitive features are the strong carbonyl (C=O) stretch between 1710-1730 cm⁻¹ and the multiple bands in the 1600-1400 cm⁻¹ region, confirming the presence of the ester and the pyridine ring, respectively[1]. The presence of a strong band around 1200 cm⁻¹ is indicative of the C-F bond. General IR correlation charts can be used to support these assignments.[7][8][9]

Experimental Protocol: Acquiring an FT-IR Spectrum

-

Sample Preparation (Thin Film Method):

-

Place 1-2 drops of a concentrated solution of the compound in a volatile solvent (e.g., dichloromethane) onto a salt plate (NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

Place the plate in the spectrometer's sample holder.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

-

Place the sample in the beam path and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.

-

Causality of Fragmentation: In an electron ionization (EI) mass spectrometer, the high-energy electrons create a radical cation (the molecular ion, M⁺˙), which is often unstable. This ion fragments in predictable ways, typically at the weakest bonds or to form stable neutral molecules or radical fragments. The ester group is a common site of fragmentation.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment | Formula of Fragment | Interpretation |

| 155 | [M]⁺˙ | [C₇H₆FNO₂]⁺˙ | Molecular Ion |

| 124 | [M - OCH₃]⁺ | [C₆H₃FNO]⁺ | Loss of the methoxy radical |

| 96 | [M - COOCH₃]⁺ | [C₅H₃FN]⁺ | Loss of the carbomethoxy radical |

| 76 | [C₄H₂FN]⁺ | [C₄H₂FN]⁺ | Fragmentation of the pyridine ring |

Interpretation: The primary goal is to identify the molecular ion peak at an m/z of 155, which confirms the molecular formula. The subsequent fragmentation pattern provides a self-validating system. The observation of a peak at m/z 124 (M-31) is strong evidence for a methyl ester, corresponding to the loss of a methoxy radical (·OCH₃). The peak at m/z 96 (M-59) corresponds to the loss of the entire ·COOCH₃ radical, further confirming the ester functionality.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

-

Instrument Setup (ESI-MS example):

-

Set the mass spectrometer to positive ion detection mode.

-

Infuse the sample solution into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 Da).

-

The resulting spectrum will show the mass-to-charge ratio of the ions generated, with the primary species often being the protonated molecule [M+H]⁺ at m/z 156 in the case of ESI.

-

Integrated Spectroscopic Workflow

No single technique provides absolute proof of structure. True scientific integrity is achieved by integrating data from orthogonal techniques, where each result corroborates the others. The workflow below illustrates this principle for the characterization of this compound.

References

- 1. Buy this compound | 455-71-0 [smolecule.com]

- 2. ekwan.github.io [ekwan.github.io]

- 3. researchgate.net [researchgate.net]

- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility and Stability of Methyl 6-fluoropicolinate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Methyl 6-fluoropicolinate is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds. Its physicochemical properties, particularly solubility and stability, are critical parameters that influence its utility in synthetic protocols, its formulation potential, and its ultimate biological activity and safety profile. This in-depth technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. Eschewing a rigid template, this document is structured to logically guide the researcher through the fundamental principles, detailed experimental protocols, and data interpretation necessary for a thorough understanding of this compound's behavior. The methodologies described herein are grounded in authoritative regulatory guidelines and best practices in the pharmaceutical sciences, ensuring scientific integrity and the generation of reliable, reproducible data.

Physicochemical Characterization of this compound

A foundational understanding of a molecule's intrinsic properties is paramount before embarking on solubility and stability studies. This compound, also known as methyl 6-fluoro-2-pyridinecarboxylate, is a fluorinated derivative of picolinic acid.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₇H₆FNO₂ | [1] |

| Molecular Weight | 155.13 g/mol | [1] |

| Appearance | Off-white crystalline solid | [1] |

| Melting Point | 51-55 °C | [1] |

| Chemical Structure |  |

The presence of a fluorine atom at the 6-position of the pyridine ring imparts specific electronic properties, enhancing its electrophilicity and influencing its intermolecular interactions.[1] This structural feature is a key determinant of its reactivity and, by extension, its stability profile.

Comprehensive Solubility Profiling

Solubility is a critical determinant of a compound's suitability for various applications, from reaction kinetics in organic synthesis to bioavailability in drug development. This section provides a robust methodology for determining the thermodynamic solubility of this compound.

The Scientific Rationale for Thermodynamic Solubility Determination

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium. It is a fundamental property that is independent of time and provides the most accurate measure of a compound's solubility. The shake-flask method is the gold-standard for determining thermodynamic solubility due to its reliability and direct measurement at equilibrium.[2][3]

Experimental Protocol for Thermodynamic Solubility (Shake-Flask Method)

This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Materials:

-

This compound (crystalline solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH levels, common organic solvents like ethanol, methanol, acetonitrile, DMSO)

-

Calibrated analytical balance

-

Vials with screw caps

-

Shaker or orbital incubator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Validated analytical method for quantification (e.g., HPLC-UV or UPLC-MS/MS)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials containing the selected solvents. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or orbital incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A 24 to 48-hour period is typically recommended.[4]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. To ensure all particulate matter is removed, either centrifuge the samples at high speed or filter the supernatant through a 0.22 µm syringe filter.

-

-

Quantification:

-

Dilute the clear supernatant with a suitable solvent to a concentration within the validated range of the analytical method.

-

Analyze the diluted samples using a validated HPLC-UV or UPLC-MS/MS method to determine the concentration of this compound.

-

-

Data Reporting:

-

Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or molarity).

-

Table 2: Template for Reporting Solubility Data

| Solvent | pH (for aqueous) | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | 25 | ||

| PBS | 5.0 | 25 | |

| PBS | 7.4 | 25 | |

| PBS | 9.0 | 25 | |

| Ethanol | N/A | 25 | |

| Acetonitrile | N/A | 25 | |

| DMSO | N/A | 25 |

Visualization of the Solubility Determination Workflow

Caption: Workflow for thermodynamic solubility determination.

Stability Profile and Forced Degradation Studies

Understanding the chemical stability of this compound is imperative for defining its storage conditions, shelf-life, and potential degradation products. Forced degradation studies are a systematic way to accelerate the degradation process and are a regulatory expectation for pharmaceutical development, as outlined in the International Council for Harmonisation (ICH) guidelines.[1][5][6]

The Rationale and Regulatory Framework for Forced Degradation

Forced degradation studies, or stress testing, are designed to:

-

Elucidate the degradation pathways of the molecule.[7]

-

Identify the likely degradation products.[7]

-

Demonstrate the specificity of the analytical method, ensuring it is "stability-indicating."[6]

-

Inform the development of stable formulations and appropriate packaging.

The ICH guideline Q1A(R2) provides the framework for stability testing of new drug substances.[1][5]

Comprehensive Protocol for Forced Degradation Studies

This protocol outlines the stress conditions to be applied to this compound. The goal is to achieve a target degradation of 5-20%.[8]

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

Calibrated stability chambers (for thermal and photostability)

-

Validated stability-indicating analytical method (e.g., UPLC-MS/MS)

Procedure:

-

Sample Preparation:

-

Prepare solutions of this compound in appropriate solvents (e.g., water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).[9]

-

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with an equal volume of acidic solution (e.g., 0.1 M HCl). Heat at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).[6]

-

Base Hydrolysis: Treat the sample solution with an equal volume of basic solution (e.g., 0.1 M NaOH). Keep at room temperature or slightly elevated temperature for a defined period.[6]

-

Oxidative Degradation: Treat the sample solution with an equal volume of hydrogen peroxide solution (e.g., 3%). Keep at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10][11] A control sample should be protected from light.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample.

-

Neutralize the acid and base-stressed samples before analysis.

-

Analyze all samples, including a non-stressed control, using the validated stability-indicating method.

-

Determine the percentage of the remaining this compound and the formation of any degradation products.

-

Table 3: Template for Summarizing Forced Degradation Data

| Stress Condition | Duration/Temp | % Assay of Parent | % of Major Degradant 1 | % of Major Degradant 2 | Mass Balance (%) |

| 0.1 M HCl | 8h @ 60°C | ||||

| 0.1 M NaOH | 4h @ RT | ||||

| 3% H₂O₂ | 24h @ RT | ||||

| Thermal (Solid) | 48h @ 80°C | ||||

| Photostability | 1.2M lux-hr |

Predicted Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are anticipated:

-

Hydrolysis: The most probable degradation pathway is the hydrolysis of the methyl ester to form 6-fluoropicolinic acid. This reaction is expected to be catalyzed by both acid and base.[12][13][14]

-

Oxidative Degradation: The pyridine ring may be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening products, although pyridine rings are generally quite stable.

-

Photodegradation: Pyridine derivatives can undergo photochemical reactions, though the specific pathways for this molecule are not documented.[15]

-

Thermal Degradation: At high temperatures, decarboxylation or other fragmentation of the molecule could occur.

Visualization of Potential Degradation Pathways

Caption: Predicted degradation pathways for this compound.

Stability-Indicating Analytical Methodology

A robust analytical method is the cornerstone of accurate solubility and stability assessment. The method must be "stability-indicating," meaning it can accurately measure the decrease in the concentration of the active substance and the increase in degradation products without interference.

Principles of a Stability-Indicating Method

According to ICH Q2(R1), a stability-indicating method must be validated for specificity, linearity, range, accuracy, and precision.[16][17] Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

Recommended Analytical Technique: UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the recommended technique for several reasons:

-

High Resolution and Speed: UPLC provides excellent separation of the parent compound from its degradation products in a short analysis time.

-

High Sensitivity and Selectivity: MS/MS detection offers unparalleled sensitivity and selectivity, allowing for the confident identification and quantification of trace-level degradants.

-

Peak Purity Assessment: The mass-to-charge ratio information can help in assessing the purity of chromatographic peaks.

General Protocol for Method Development and Validation

-

Method Development:

-

Column Selection: A reversed-phase C18 column is a good starting point.

-

Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) should be optimized to achieve good separation.

-

MS/MS Parameter Optimization: Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for this compound and any identified degradation products.

-

-

Method Validation (as per ICH Q2(R1)):

-

Specificity: Analyze stressed samples to demonstrate that the peaks for the parent compound and degradation products are well-resolved.

-

Linearity and Range: Prepare a series of standard solutions at different concentrations and demonstrate a linear relationship between concentration and response.

-

Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of the compound.

-

Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment) of the method.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).

-

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the characterization of the solubility and stability of this compound. By adhering to the detailed protocols for solubility determination, forced degradation studies, and the development of a stability-indicating analytical method, researchers and drug development professionals can generate the high-quality data necessary to support their research, development, and regulatory needs. The causality behind each experimental choice has been explained to provide a deeper understanding, and the protocols are designed to be self-validating, ensuring the trustworthiness of the results. This guide serves as a valuable resource for unlocking the full potential of this compound in its various applications.

References

- 1. ICH Official web site : ICH [ich.org]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. enamine.net [enamine.net]

- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. resolvemass.ca [resolvemass.ca]

- 7. jmaterenvironsci.com [jmaterenvironsci.com]

- 8. sgs.com [sgs.com]

- 9. docs.chemaxon.com [docs.chemaxon.com]

- 10. database.ich.org [database.ich.org]

- 11. ema.europa.eu [ema.europa.eu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 2-Pyridinecarboxylic acid, methyl ester [webbook.nist.gov]

- 14. 455-71-0|this compound|BLD Pharm [bldpharm.com]

- 15. Strategies for the Biodegradation of Polyfluorinated Compounds | MDPI [mdpi.com]

- 16. database.ich.org [database.ich.org]

- 17. ema.europa.eu [ema.europa.eu]

A Technical Guide to Methyl 6-fluoropicolinate for Researchers and Drug Development Professionals

Foreword: The Strategic Value of a Fluorinated Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating a compound's physicochemical and pharmacological properties. Methyl 6-fluoropicolinate (CAS No. 455-71-0), a fluorinated derivative of picolinic acid, has emerged as a critical building block for the synthesis of complex molecules, particularly in the development of novel therapeutics and agrochemicals.[1] Its utility stems from the unique electronic properties conferred by the fluorine atom on the pyridine ring, which influences reactivity and metabolic stability.

This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the critical aspects of supplier evaluation, quality control, and safe handling, and explore its application in the synthesis of high-value compounds, all from the perspective of a seasoned application scientist. The aim is to equip you with the practical knowledge necessary to effectively source and utilize this versatile reagent in your research and development endeavors.

Part 1: Sourcing and Qualification of this compound

The reliability of your synthetic efforts begins with the quality of your starting materials. For a key building block like this compound, a thorough evaluation of commercial suppliers is paramount.

Identifying Reputable Commercial Suppliers

A number of chemical suppliers offer this compound, ranging from large, well-established companies to smaller, specialized labs. Our market survey has identified several key suppliers, including but not limited to:

-

Sigma-Aldrich (Merck)

-

AOBChem[1]

-

Apollo Scientific

-

AK Scientific Inc.

-

Parchem

-

ChemScene

-

BLD Pharm

When selecting a supplier, it is crucial to look beyond just the listed price. Considerations should include lot-to-lot consistency, the comprehensiveness of their analytical data, and their ability to provide detailed technical support.

Critical Quality Attributes and Supplier Comparison

The purity and characterization of this compound are critical for its successful application. The table below summarizes the key quality attributes to consider when evaluating different commercial sources. While an actual Certificate of Analysis (CoA) should be requested from each vendor, this table provides a representative comparison based on typical specifications.

| Parameter | Typical Specification | Analytical Method | Importance in Drug Discovery |

| Purity | ≥97% (Standard Grade)>99% (High Purity Grade) | HPLC, GC, ¹H NMR, ¹⁹F NMR | High purity is essential to avoid the introduction of impurities that could interfere with downstream reactions or lead to the formation of undesired side products. |

| Identity Confirmation | Conforms to structure | ¹H NMR, ¹⁹F NMR, Mass Spectrometry (MS) | Verifies that the material is indeed this compound, preventing costly errors in synthesis. |

| Appearance | White to off-white crystalline solid | Visual Inspection | A significant deviation from the expected appearance could indicate the presence of impurities or degradation. |

| Melting Point | 51-55 °C | Capillary Melting Point | A sharp melting point range is a good indicator of high purity. |

| Residual Solvents | Varies by synthesis route; should be specified | GC-HS (Headspace Gas Chromatography) | Residual solvents can be detrimental to certain catalytic reactions and may be toxic. |

| Water Content | <0.5% | Karl Fischer Titration | Water can interfere with moisture-sensitive reactions, such as those involving organometallic reagents. |

Workflow for Supplier Qualification

The following diagram outlines a robust workflow for the qualification of a new supplier for this compound. This systematic approach ensures that the selected supplier meets the stringent quality requirements of your research or drug development program.

References

The Ascendant Role of Fluorinated Pyridine Derivatives in Modern Drug Discovery: A Technical Guide

Abstract

The strategic incorporation of fluorine into pyridine-based molecular scaffolds represents a cornerstone of contemporary medicinal chemistry. This guide provides an in-depth technical exploration of the diverse biological activities exhibited by fluorinated pyridine derivatives. We will delve into the fundamental physicochemical properties that fluorine imparts, explore the synthetic strategies for accessing these valuable compounds, and examine their profound impact across various therapeutic areas, including oncology, infectious diseases, and neurology. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven experimental guidance.

Introduction: The Synergistic Power of Pyridine and Fluorine

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast number of FDA-approved drugs.[1] Its basic nitrogen atom, aromaticity, and ability to engage in various non-covalent interactions make it an ideal anchor for pharmacologically active molecules.[] When this versatile heterocycle is embellished with fluorine, a fascinating synergy emerges. Fluorine, the most electronegative element, possesses a small atomic radius and forms a remarkably strong bond with carbon. This unique combination of properties profoundly influences a molecule's physicochemical characteristics, often leading to significant improvements in its therapeutic potential.

The introduction of fluorine can:

-

Enhance Metabolic Stability: The high strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[3]

-

Modulate Lipophilicity: Fluorine's effect on lipophilicity is context-dependent. While monofluorination of an alkyl group can decrease lipophilicity, fluoro-arenes are generally more lipophilic. This allows for fine-tuning of a drug's ability to cross biological membranes.[3][4]

-

Alter pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, influencing the ionization state of the molecule at physiological pH and thereby affecting its interaction with biological targets.

-

Improve Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.[5]

This guide will explore the tangible outcomes of these fluorine-driven enhancements across a spectrum of biological activities.

Synthetic Strategies for Accessing Fluorinated Pyridine Derivatives

The precise placement of fluorine atoms on the pyridine ring is crucial for optimizing biological activity.[6] Several synthetic methodologies have been developed to achieve this with high regioselectivity.

Classical Approaches

Traditional methods for synthesizing fluorinated pyridines often involve nucleophilic aromatic substitution (SNAr) reactions on activated pyridine precursors, such as chloro- or nitropyridines, using fluoride salts.[6] The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt, is another classical method.[6]

Modern Fluorination Techniques

More recent advancements have provided milder and more versatile methods for fluorination. Electrophilic fluorinating reagents, such as Selectfluor®, allow for the direct C-H fluorination of electron-rich pyridine rings.[6][7] Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for the synthesis of fluoro-heteroaromatic compounds.[6]

Caption: Synthetic routes to fluorinated pyridine derivatives.

Diverse Biological Activities of Fluorinated Pyridine Derivatives

The unique properties conferred by fluorine have led to the discovery of fluorinated pyridine derivatives with a wide array of biological activities.[8]

Antibacterial Activity

Fluorinated pyridine derivatives have shown significant promise as antibacterial agents, particularly against Gram-positive bacteria.[9][10] The incorporation of a fluorine atom can enhance the potency and spectrum of activity of known antibacterial scaffolds.[11] For instance, a series of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives displayed potent activity against various Gram-positive strains, including drug-resistant ones.[12]

Table 1: Antibacterial Activity of Selected Fluorinated Pyridine Derivatives

| Compound Class | Target Organism(s) | Key Findings | Reference |

| 4-Aminoquinoline-Fluorinated Pyridine Hybrids | Staphylococcus aureus | Moderate activity against Gram-positive bacteria.[9][10] | [9],[10] |

| 3-(5-Fluoropyridin-3-yl)-2-oxazolidinones | Gram-positive bacteria (including resistant strains) | Some derivatives showed up to 8-fold stronger inhibition than linezolid.[12] | [12] |

| 3-(Pyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria | Introduction of fluorine significantly increased antibacterial activity.[11] | [11] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth medium to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Serial Dilution of Test Compounds: The fluorinated pyridine derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Activity

The development of new antifungal agents is a critical area of research. Fluorinated pyridine derivatives have demonstrated notable antifungal properties.[13][14] For example, novel 1,2,4-triazole derivatives containing a pyridine moiety have been synthesized and shown to possess excellent fungicidal activities against various phytopathogenic fungi.[15]

Anticancer Activity

Fluorinated pyridines are prevalent in many anticancer drugs and clinical candidates.[16][17] Their mechanisms of action are diverse and include the inhibition of kinases, topoisomerases, and tubulin polymerization.[17] For instance, certain fluorinated pyridine-containing urea derivatives have been shown to induce apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio.[16] Fluorinated pyridinium salt-based hydrazones have also demonstrated the ability to induce apoptosis in breast and colorectal tumor cells.[18]

Caption: Mechanisms of anticancer action for fluorinated pyridines.

Antiviral Activity

The pyridine scaffold is a key component of many antiviral drugs, and the addition of fluorine can further enhance their efficacy.[19][20] Fluorinated pyridine derivatives have shown activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and influenza viruses.[19][20] For example, benzothiazolyl-pyridine hybrids containing fluorine atoms exhibited significant activity against H5N1 influenza virus and SARS-CoV-2.[21] The trifluoromethyl group, in particular, has been shown to play an important role in the metabolic stability and pharmacokinetic profile of some antiviral drugs.[22]

Neuroprotective Activity

Emerging research suggests that fluorinated pyridine derivatives may have therapeutic potential in the treatment of neurodegenerative diseases.[23][24] Certain 1,4-dihydropyridine derivatives have demonstrated potent antioxidant and anti-inflammatory properties, along with the ability to inhibit GSK-3β, a key enzyme implicated in Alzheimer's disease.[24]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in drug design. For fluorinated pyridine derivatives, several key SAR principles have been established:

-

Position of Fluorine: The location of the fluorine atom on the pyridine ring can dramatically impact activity.[6] For example, in a series of pyrazol-4-yl-pyridine derivatives targeting the M4 muscarinic acetylcholine receptor, the position of the fluorine-bearing side chain influenced lipophilicity and, consequently, the suitability for in vivo imaging.[25]

-

Nature and Position of Other Substituents: The interplay between the fluorine atom and other substituents on the pyridine ring is crucial. In some quinolone antibacterials, a fluorine atom at a specific position and a piperazine ring are responsible for a broader spectrum of activity and higher potency.[26]

-

Overall Molecular Architecture: The three-dimensional arrangement of the fluorinated pyridine core and its appended functional groups dictates the interaction with the biological target.

Conclusion and Future Perspectives

Fluorinated pyridine derivatives have firmly established themselves as a vital class of compounds in modern drug discovery. The strategic incorporation of fluorine offers a powerful tool to modulate the physicochemical and pharmacokinetic properties of pyridine-based scaffolds, leading to enhanced biological activity across a wide range of therapeutic areas. Future research will undoubtedly focus on the development of more sophisticated and regioselective fluorination methods, a deeper understanding of the intricate structure-activity relationships, and the exploration of novel biological targets for this versatile class of molecules. The continued investigation of fluorinated pyridine derivatives holds immense promise for the development of next-generation therapeutics to address unmet medical needs.

References

- 1. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 6. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 7. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]